Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one
Description
Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one is a fused polycyclic heterocycle comprising a pyridine ring fused to a 1,5-naphthyridinone scaffold. Its synthesis typically involves a two-step procedure:
Suzuki cross-coupling between 2-chloro-3-fluoropyridine and ortho-cyanopyridylboronic esters.
Anionic ring closure under microwave heating with KOH, yielding pyrido[4,3-c][1,5]naphthyridin-6(5H)-ones in good yields . The structural rigidity and electron-deficient nature of the naphthyridinone core make it a promising scaffold for targeting biological macromolecules, though explicit pharmacological data for this specific compound remains underexplored in the available literature.
Properties
CAS No. |
923012-50-4 |
|---|---|
Molecular Formula |
C11H7N3O |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
5H-pyrido[4,3-c][1,5]naphthyridin-6-one |
InChI |
InChI=1S/C11H7N3O/c15-11-7-3-5-12-6-8(7)10-9(14-11)2-1-4-13-10/h1-6H,(H,14,15) |
InChI Key |
PXSYJPSEXAJKCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=CN=C3)C(=O)N2)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions to form the naphthyridine core. For instance, the condensation of 2-aminopyridine with a suitable aldehyde followed by cyclization can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions: Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully or partially reduced analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Discussion
- Synthetic Accessibility: Quinolino derivatives are more synthetically tractable via Povarov reactions, enabling rapid diversification . Pyrido derivatives, while structurally unique, face challenges in scalability.
- Pharmacological Potential: The quinoline moiety in quinolino derivatives enhances DNA intercalation and Topo I interaction, correlating with their cytotoxicity. Pyrido analogues may require functionalization (e.g., halogenation, side-chain additions) to unlock similar bioactivity.
- Unmet Needs : Benzo derivatives remain underexplored, offering opportunities for structural optimization and activity profiling.
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